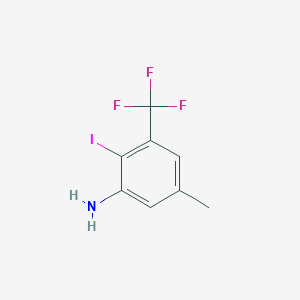
2-Iodo-5-methyl-3-(trifluoromethyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Iodo-5-methyl-3-(trifluoromethyl)aniline is an aromatic amine with the molecular formula C8H7F3IN This compound is part of the trifluoromethylbenzene series and is characterized by the presence of iodine, methyl, and trifluoromethyl groups attached to an aniline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-5-methyl-3-(trifluoromethyl)aniline can be achieved through several methods. One common approach involves the iodination of 2-methyl-3-(trifluoromethyl)aniline. This process typically uses iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under controlled conditions to introduce the iodine atom into the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve similar iodination reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
2-Iodo-5-methyl-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds .
科学研究应用
2-Iodo-5-methyl-3-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its role in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 2-Iodo-5-methyl-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets .
相似化合物的比较
Similar Compounds
2-Methyl-3-(trifluoromethyl)aniline: Lacks the iodine atom but shares the trifluoromethyl and methyl groups.
2-Iodoaniline: Contains the iodine atom but lacks the trifluoromethyl and methyl groups.
2-(Trifluoromethyl)aniline: Contains the trifluoromethyl group but lacks the iodine and methyl groups.
Uniqueness
2-Iodo-5-methyl-3-(trifluoromethyl)aniline is unique due to the combination of iodine, methyl, and trifluoromethyl groups on the aniline ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in chemical synthesis and pharmaceutical research .
属性
分子式 |
C8H7F3IN |
|---|---|
分子量 |
301.05 g/mol |
IUPAC 名称 |
2-iodo-5-methyl-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C8H7F3IN/c1-4-2-5(8(9,10)11)7(12)6(13)3-4/h2-3H,13H2,1H3 |
InChI 键 |
RSSLHIKNWWHYEB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)N)I)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



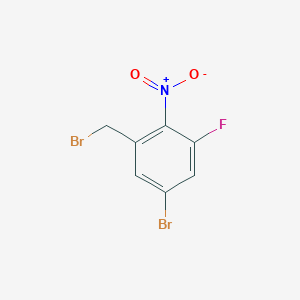
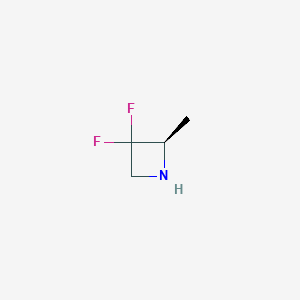
![4-[1-(Trifluoromethyl)vinyl]benzoic acid](/img/structure/B12851965.png)
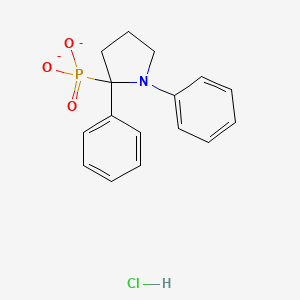
![(2,4-Dioxo-1,3-diazaspiro[4.4]non-3-yl)-acetonitrile](/img/structure/B12851975.png)
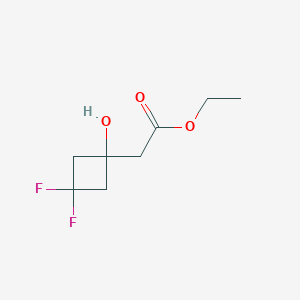
![1-[4-Cyano-3-(trifluoromethyl)phenyl]thiourea](/img/structure/B12851982.png)
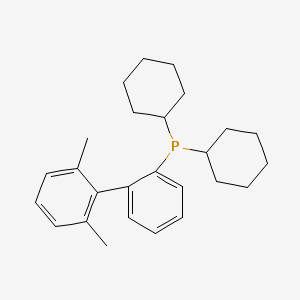

![7-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B12852003.png)
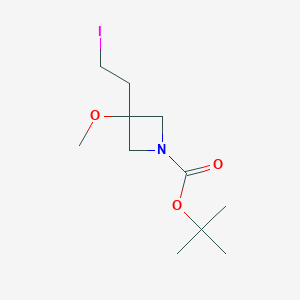
![Methyl 2-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thiophene-3-carboxylate](/img/structure/B12852016.png)

